![molecular formula C21H19ClN4O2 B607647 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione CAS No. 1218942-37-0](/img/structure/B607647.png)
2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Overview
Description
Setanaxib, also known by its development code GKT-831, is an experimental orally bioavailable dual inhibitor of NADPH oxidase isoforms NOX4 and NOX1. It belongs to the pyrazolopyridine dione chemical series and is the only specific NADPH oxidase inhibitor that has entered clinical trials . Setanaxib has demonstrated biological activity in various in vitro and in vivo animal pharmacological models, including squamous cell carcinoma of the head and neck, diabetic nephropathy, retinopathy, atherosclerosis, liver fibrosis, osteoporosis, pulmonary hypertension, and idiopathic pulmonary fibrosis .
Mechanism of Action
Target of Action
Setanaxib (GKT137831) is a selective inhibitor of the NOX1 and NOX4 isoforms of the nicotinamide adenine dinucleotide phosphate (NADPH) oxidase family of enzymes . These enzymes play a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes and pathological conditions.
Mode of Action
Setanaxib acts by directly inhibiting NOX1 and NOX4, thereby suppressing the production of ROS . This inhibition can delay or prevent the progression of many disorders associated with oxidative stress .
Biochemical Pathways
The primary biochemical pathway affected by Setanaxib is the NOX1/NOX4/ROS/MAPK pathway . By inhibiting NOX1 and NOX4, Setanaxib reduces ROS production, which in turn affects the MAPK pathway . The MAPK pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It has been evaluated in clinical trials for its efficacy and safety in adults with type 1 diabetes and persistently elevated urinary albumin excretion .
Result of Action
Setanaxib’s inhibition of ROS production has several effects at the molecular and cellular levels. It improves cardiac function, as indicated by increased left ventricular ejection fraction (LVEF) and fractional shortening (FS%) . It also decreases ROS production and the cardiomyocyte apoptosis rate . Apoptotic indices, such as cleaved PARP (c-PARP), cleaved caspase 3 (CC3), and BAX expression levels, are decreased, and the antiapoptotic index of Bcl-2 expression is increased .
Action Environment
The action of Setanaxib can be influenced by various environmental factors. For instance, in a high-glucose environment, such as in diabetes, Setanaxib has been shown to have potential therapeutic effects . .
Biochemical Analysis
Biochemical Properties
GKT137831 is a preferential direct inhibitor of NOX1 and NOX4 . It can delay or prevent the progression of many cardiovascular disorders by inhibiting reactive oxygen species (ROS) generation . It shows only weak inhibitory activity against NOX2 . It has good pharmacokinetic properties and bioavailability with one or two daily doses administered to rodents or patients .
Cellular Effects
GKT137831 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cardiac function and viability of neonatal rat cardiomyocytes (NRCMs) in vitro . It also decreased ROS production and the cardiomyocyte apoptosis rate . In addition, GKT137831 could protect adipose-derived stem cells (ADSCs) from oxidative stress and aging induced by high glucose (HG) and enhance the therapeutic effect of ADSCs on diabetic wounds .
Molecular Mechanism
The molecular mechanism of action of GKT137831 involves its inhibition of NOX1 and NOX4, which are known to generate reactive oxygen species (ROS) that are critical in regulating a variety of cellular functions but also contribute to many diseases . By inhibiting these enzymes, GKT137831 can reduce ROS production, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In a study involving a mice model of cardiotoxicity induced by Doxorubicin (DOX), GKT137831 treatment was performed at the same time . The results showed that GKT137831 improved cardiac function, as indicated by the increased left ventricular ejection fraction (LVEF) and fractional shortening (FS%) over a period of 48 weeks .
Dosage Effects in Animal Models
In animal models, GKT137831 has been shown to provide dose-dependent reno- and atheroprotection . It was administered at two doses, 30 mg kg −1 day −1 and 60 mg kg −1 day −1, to ApoE −/− mice 10 weeks after diabetes induction with streptozotocin (STZ), for a period of 10 weeks . The results showed that GKT137831 was protective in a model of diabetic nephropathy at both doses, through suppression of proinflammatory and profibrotic processes .
Metabolic Pathways
GKT137831 is involved in the metabolic pathways related to the regulation of reactive oxygen species (ROS). It acts as a selective inhibitor of NOX1 and NOX4 isoforms of the NADPH oxidase family of enzymes, which are known to generate ROS .
Subcellular Localization
Given its role as an inhibitor of NOX1 and NOX4, it is likely that it interacts with these enzymes at their respective locations within the cell .
Preparation Methods
The synthetic routes and reaction conditions for Setanaxib involve several steps The compound is synthesized through a series of chemical reactions starting from readily available starting materialsThe final product is obtained through purification and crystallization processes .
Industrial production methods for Setanaxib involve scaling up the laboratory synthesis to a larger scale. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The industrial production process also involves stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Setanaxib undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
For example, Setanaxib can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives. Similarly, reduction reactions can be carried out using reducing agents to obtain reduced derivatives. Substitution reactions can also be performed to introduce different functional groups into the Setanaxib molecule .
Scientific Research Applications
Setanaxib has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, Setanaxib is used as a tool compound to study the role of NADPH oxidases in oxidative stress and related diseases . In biology, Setanaxib is used to investigate the molecular mechanisms underlying various pathological conditions, such as fibrosis, cancer, and cardiovascular diseases .
In medicine, Setanaxib has shown promising results in preclinical and clinical studies for the treatment of various diseases, including primary biliary cholangitis, diabetic nephropathy, and idiopathic pulmonary fibrosis . In industry, Setanaxib is being developed as a potential therapeutic agent for the treatment of fibrotic rare diseases and solid tumors .
Comparison with Similar Compounds
Setanaxib is unique among NADPH oxidase inhibitors due to its dual inhibition of NOX4 and NOX1. Other similar compounds include GKT137831, which is also a dual inhibitor of NOX4 and NOX1, and VAS2870, which is a pan-NADPH oxidase inhibitor . Compared to these compounds, Setanaxib has shown superior efficacy and safety profiles in preclinical and clinical studies .
Other similar compounds include apocynin, which is a non-specific NADPH oxidase inhibitor, and diphenyleneiodonium, which is a non-selective inhibitor of flavoproteins, including NADPH oxidases . these compounds have limitations in terms of specificity and off-target effects, making Setanaxib a more promising therapeutic agent for the treatment of oxidative stress-related diseases .
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYQPQARIQKJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Record name | Setanaxib | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Setanaxib | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153432 | |
| Record name | Setanaxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218942-37-0 | |
| Record name | 2-(2-Chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218942-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GKT-137831 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218942370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setanaxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Setanaxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETANAXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45II35329V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


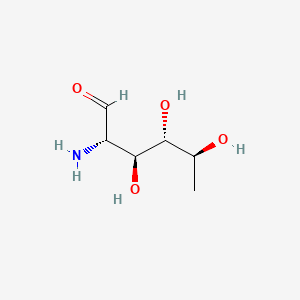
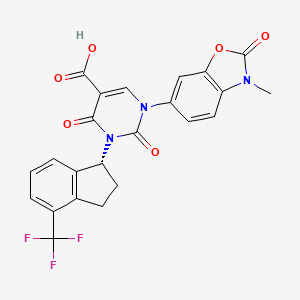
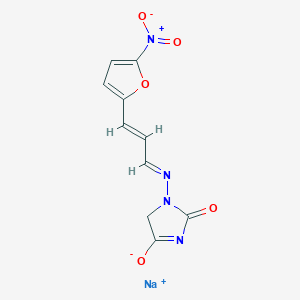

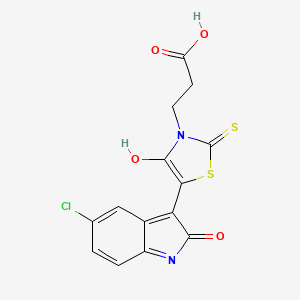



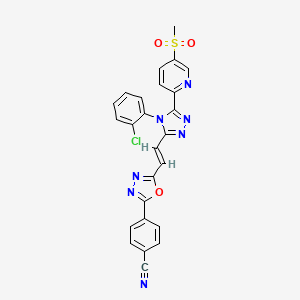

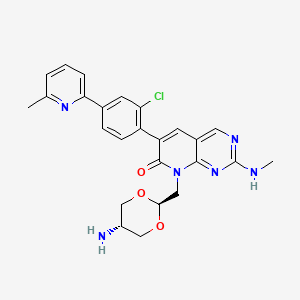
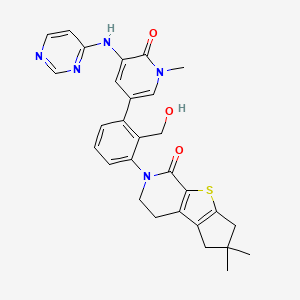
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
